molecular formula C8H5N3 B1395238 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile CAS No. 25957-69-1

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B1395238
CAS No.: 25957-69-1
M. Wt: 143.15 g/mol
InChI Key: YGBVNOWBCXLIHY-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It has been reported to have potent activities against FGFR1, 2, and 3 . This compound has been used in the synthesis of a series of derivatives, which have shown promising results in inhibiting the growth of certain types of cancer cells .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and has been the subject of several studies . The compound consists of a pyrrolopyridine core, which is a heterocyclic compound containing a pyrrole ring fused with a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . The compound is used as a starting material in the synthesis of a series of derivatives, which are then tested for their biological activity .

Scientific Research Applications

Synthesis Techniques

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile and its derivatives have been synthesized using various methods, showcasing their versatility in chemical synthesis:

  • Microwave Irradiation: A study detailed an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into substituted pyrrolo[3,2-b]pyridines via a one-step transformation using microwave irradiation and classical heating methods. This method resulted in high conversion rates and shorter reaction times (Salaheldin et al., 2010).
  • Palladium-Catalyzed Cascade Reactions: Another research highlighted the palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, providing an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles (Wang et al., 2020).

Synthesis of Heterocyclic Compounds

The versatility of this compound extends to the synthesis of various heterocyclic compounds:

  • Tricyclic Pyrrolopyrimidines: A study focused on synthesizing tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015).
  • Dihydropyrrolopyridinones: Research demonstrated a one-pot procedure for preparing 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine3-carbonitrile and aromatic tertiary amides (Kobayashi et al., 2012).

Optical and Electronic Properties

Studies have also explored the structural, optical, and electronic properties of this compound derivatives:

  • Pyridine Derivatives: Investigation of different pyridine derivatives including 1H-pyrrolo[2,3-b]pyridine-5-carbonitriles revealed insights into their thermal, structural, and optical characteristics, as well as their potential in fabricating heterojunctions and as photosensors (Zedan et al., 2020).

Synthesis of Biologically Active Compounds

  • Biologically Active Scaffolds: Research into the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds indicates the potential of these compounds in pharmaceutical applications (Sroor, 2019).

Safety and Hazards

“1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

The future research directions for “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” and its derivatives include further exploration of their potential as FGFR inhibitors . There is also interest in investigating their potential applications in other areas, such as the treatment of inflammatory diseases .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Research has shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization, a process essential for cell division and mitosis . The compound interacts with tubulin by binding to the colchicine-binding site, forming hydrogen bonds with amino acid residues such as threonine and asparagine . This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, this compound has been shown to induce G2/M phase cell cycle arrest and promote apoptosis . The disruption of tubulin dynamics by this compound leads to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the stability and function of microtubules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues . This binding inhibits tubulin polymerization, preventing the formation of microtubules and disrupting the mitotic spindle apparatus. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . Furthermore, the inhibition of tubulin polymerization by this compound can also affect other cellular processes that rely on microtubule dynamics, such as intracellular transport and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can maintain its inhibitory effects on tubulin polymerization and cell proliferation over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile . Additionally, interactions with cofactors and other enzymes can modulate the metabolic flux and levels of metabolites derived from this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in certain organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . Additionally, this compound can be found in the nucleus, where it may influence gene expression and other nuclear processes . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVNOWBCXLIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696606
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-69-1
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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